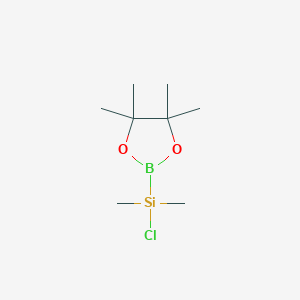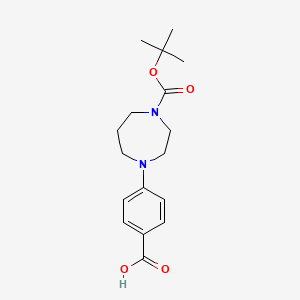
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin (DCBD) is a highly reactive and versatile chemical compound. It is a member of the family of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of two or more fused aromatic rings. PAHs are ubiquitous in the environment and are known to be toxic and carcinogenic. DCBD is a particularly important member of this family due to its unique properties and its wide range of scientific research applications.
科学研究应用
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% has a wide range of scientific research applications, including in biochemistry, physiology, and pharmacology. It has been used to study the mechanism of action of various drugs and chemicals, as well as to investigate the biochemical and physiological effects of various compounds. Additionally, it has been used to study the structure and function of enzymes and other proteins, as well as to study the effects of various environmental toxins.
作用机制
The mechanism of action of 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% is not well understood. However, it is believed to act by binding to certain proteins and enzymes, which then leads to changes in their structure and/or function. Additionally, it is believed to interact with cellular membranes, which can lead to changes in cell signaling and/or metabolism.
Biochemical and Physiological Effects
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to affect the expression of certain genes. Additionally, it has been shown to affect the metabolism of certain drugs, as well as to modulate the activity of certain hormones. It has also been shown to have an effect on the immune system and to affect the development and function of the nervous system.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% in laboratory experiments is its high reactivity, which allows for rapid and efficient synthesis. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, one of the main limitations of using 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% is its toxicity, which means that it must be handled with care and used in appropriate concentrations. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research involving 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in drug development and environmental toxicology. Additionally, further research could be conducted into its potential uses as a therapeutic agent and as a diagnostic tool. Finally, further research could be conducted into its potential uses in agriculture, such as as a pesticide or fertilizer.
合成方法
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% is typically synthesized from 2,3-dichlorobenzaldehyde and 1,4-dioxane in a two-step reaction. In the first step, the aldehyde is reacted with the dioxane to form a dioxin-aldehyde intermediate. In the second step, the intermediate is further reacted with a base, such as sodium hydroxide, to form the final product, 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%. This method is simple and efficient, and can be easily scaled up for large-scale production.
属性
IUPAC Name |
2,3-dichloro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKHXCVLVUARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)
![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)



